molecular formula C11H15NO B13544027 3-Phenethylazetidin-3-ol

3-Phenethylazetidin-3-ol

Cat. No.: B13544027
M. Wt: 177.24 g/mol
InChI Key: AUDJEBAPOSBXBU-UHFFFAOYSA-N
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Description

3-Phenethylazetidin-3-ol: is a chemical compound with the molecular formula C11H15NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenethylamine with an epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which undergoes ring expansion to form the azetidine ring.

    Reaction Solution Preparation: Mix phenethylamine with epichlorohydrin in the presence of a base such as sodium hydroxide.

    Cyclization: Heat the reaction mixture to promote the formation of the aziridine intermediate.

    Ring Expansion: Continue heating to induce the ring expansion, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenethylazetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.

Major Products

    Oxidation: Formation of phenethylazetidinone.

    Reduction: Formation of phenethylazetidine.

    Substitution: Formation of various substituted azetidines depending on the reagent used.

Scientific Research Applications

3-Phenethylazetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-Phenethylazetidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the azetidine ring can interact with enzymes and receptors, potentially modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Vinylazetidin-3-ol: Similar structure but with a vinyl group instead of a phenethyl group.

    3-Benzylazetidin-3-ol: Contains a benzyl group instead of a phenethyl group.

    3-Phenylazetidin-3-ol: Has a phenyl group instead of a phenethyl group.

Uniqueness

3-Phenethylazetidin-3-ol is unique due to the presence of the phenethyl group, which can influence its chemical reactivity and biological activity. The phenethyl group provides additional steric and electronic effects, making this compound distinct from its analogs.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(2-phenylethyl)azetidin-3-ol

InChI

InChI=1S/C11H15NO/c13-11(8-12-9-11)7-6-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2

InChI Key

AUDJEBAPOSBXBU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CCC2=CC=CC=C2)O

Origin of Product

United States

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